(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide
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Overview
Description
(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide is an organic compound with a complex structure that includes cyano, ethylphenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide typically involves the reaction of 2-ethylphenylamine with 2-methoxybenzaldehyde in the presence of a base to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the desired acrylamide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(2-methylphenyl)-3-(2-methoxyphenyl)acrylamide: Similar structure but with a methyl group instead of an ethyl group.
(2E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with the methoxy group in a different position on the aromatic ring.
Uniqueness
(2E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)acrylamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of the cyano, ethylphenyl, and methoxyphenyl groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-8-4-6-10-17(14)21-19(22)16(13-20)12-15-9-5-7-11-18(15)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTVRBHZABLMLQ-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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